molecular formula C15H20ClN3O3 B15225569 3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride

3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride

Cat. No.: B15225569
M. Wt: 325.79 g/mol
InChI Key: ABBSZRHCTOWBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring attached to a phenoxy group, and a piperidine-2,6-dione moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Mechanism of Action

The mechanism of action of 3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Piperazin-1-yl)phenoxy)piperidine-2,6-dione hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperazine ring, phenoxy group, and piperidine-2,6-dione moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H20ClN3O3

Molecular Weight

325.79 g/mol

IUPAC Name

3-(4-piperazin-1-ylphenoxy)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C15H19N3O3.ClH/c19-14-6-5-13(15(20)17-14)21-12-3-1-11(2-4-12)18-9-7-16-8-10-18;/h1-4,13,16H,5-10H2,(H,17,19,20);1H

InChI Key

ABBSZRHCTOWBRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N3CCNCC3.Cl

Origin of Product

United States

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